molecular formula C10H6N2O4 B1214213 1,4-Dinitronaphthalene CAS No. 6921-26-2

1,4-Dinitronaphthalene

Cat. No. B1214213
CAS RN: 6921-26-2
M. Wt: 218.17 g/mol
InChI Key: GQBQDMFMXMUHAA-UHFFFAOYSA-N
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Description

1,4-Dinitronaphthalene is an organic compound with the molecular formula C10H6N2O4 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two nitro groups (-NO2) are substituted at the 1 and 4 positions of the naphthalene ring .


Synthesis Analysis

The synthesis of 1,4-Dinitronaphthalene can be achieved through the nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent . A study showed that using a Ni(CH3COO)2·4H2O catalyst resulted in better catalytic performances . The conversion of 1-nitronaphthalene was 33.10% with 19.30% selectivity to 1,4-Dinitronaphthalene under optimal reaction conditions .


Molecular Structure Analysis

The molecular structure of 1,4-Dinitronaphthalene consists of a naphthalene core, which is a fused two-ring aromatic (benzene) system, with two nitro groups (-NO2) attached at the 1 and 4 positions . The average molecular mass is 218.166 Da .


Chemical Reactions Analysis

The primary chemical reaction involving 1,4-Dinitronaphthalene is its formation through the nitration of 1-nitronaphthalene . The nitration reaction is a type of substitution reaction where a nitro group replaces a hydrogen atom in the aromatic ring .

Safety And Hazards

Safety data sheets suggest that exposure to 1,4-Dinitronaphthalene should be minimized. It’s advised to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for 1,4-Dinitronaphthalene are not mentioned in the sources, nitroaromatic compounds like dinitronaphthalenes have important applications in various fields such as the production of dyes, explosives, and pharmaceuticals . Therefore, research into more efficient synthesis methods, understanding their reactivity and mechanisms of reactions, and exploring new applications could be potential future directions.

properties

CAS RN

6921-26-2

Product Name

1,4-Dinitronaphthalene

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

1,4-dinitronaphthalene

InChI

InChI=1S/C10H6N2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H

InChI Key

GQBQDMFMXMUHAA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

6921-26-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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